molecular formula C₈H₁₁N₃O₃S B054970 Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate CAS No. 64485-88-7

Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate

Cat. No.: B054970
CAS No.: 64485-88-7
M. Wt: 229.26 g/mol
InChI Key: POBMBNPEUPDXRS-IZZDOVSWSA-N
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Description

Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate is a chemical compound that belongs to the class of esters Esters are organic compounds derived from carboxylic acids and alcohols This particular compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate typically involves the reaction of ethyl bromoacetate with 2-amino-1,3-thiazole-4-carbaldehyde in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate involves its interaction with specific molecular targets. The thiazole ring and methoxyimino group can interact with enzymes and receptors, leading to modulation of their activity. The compound may inhibit or activate certain pathways, depending on its binding affinity and the nature of the target. Detailed studies on its mechanism of action are essential to understand its full potential and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate is unique due to the presence of the thiazole ring and methoxyimino group, which impart distinct chemical properties and potential biological activities. These features differentiate it from simpler esters and make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c1-3-14-7(12)6(11-13-2)5-4-15-8(9)10-5/h4H,3H2,1-2H3,(H2,9,10)/b11-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBMBNPEUPDXRS-WDZFZDKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NOC)C1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\OC)/C1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101214037
Record name Ethyl (αZ)-2-amino-α-(methoxyimino)-4-thiazoleacetate
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Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64485-88-7, 60846-15-3
Record name Ethyl (αZ)-2-amino-α-(methoxyimino)-4-thiazoleacetate
Source CAS Common Chemistry
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Record name Ethyl 2-amino-alpha-(methoxyimino)thiazol-4-acetate
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Record name Ceftiofur oxime ethyl ester
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Record name Ethyl (αZ)-2-amino-α-(methoxyimino)-4-thiazoleacetate
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Record name Ethyl (Z)-2-amino-α-(methoxyimino)thiazol-4-acetate
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Record name Ethyl 2-amino-α-(methoxyimino)thiazol-4-acetate
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Record name CEFTIOFUR OXIME ETHYL ESTER
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Synthesis routes and methods I

Procedure details

Ethyl 2-methoxyimino-4-chloroacetoacetate (syn isomer) (50 g.) was added over 3 minutes with stirring at ambient temperature to a solution of thiourea (18.4 g.) and sodium acetate (19.8 g.) in a mixture of methanol (250 ml.) and water (250 ml.). After stirring for 35 minutes at 40° to 45° C., the reaction mixture was cooled with ice and adjusted to pH 6.3 with a saturated aqueous solution of sodium bicarbonate. After stirring for 30 minutes at the same temperature, precipitates were collected by filtration, washed with water (200 ml.) and then with diisopropyl ether (100 ml.), and dried to give colorless crystals of ethyl 2-methoxyimino-2-(2-amino-1,3-thiazol-4-yl)acetate (syn isomer) (37.8 g.), m.p. 161° to 162° C.
Name
Ethyl 2-methoxyimino-4-chloroacetoacetate
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step Two
Quantity
19.8 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In 10 ml of 50% aqueous ethanol is dissolved 200 mg of ethyl 2-aminothiazol-4-yl-glyoxylate, followed by the addition of 166 mg of O-methylhydroxylamine hydrochloride and, then, 168 mg of sodium hydrogen carbonate. The mixture is stirred in a closed vessel at 70° C. for 5 hours. The reaction mixture is concentrated under reduced pressure and the residue is diluted with 10 ml of water and extracted with ethyl acetate. The ethyl acetate layer is washed with water and dried. The ethyl acetate is then distilled off to obtain ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate as crystals. Based on NMR and other data, this product is found to be an 83:17 mixture of syn- and anti-isomers.
Quantity
166 mg
Type
reactant
Reaction Step One
Quantity
168 mg
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Ethyl 2-methoxyimino-4-chloroacetoacetate (syn isomer) (50 g.) was added over 3 minutes with stirring at ambient temperature to a solution of thiourea (18.4 g.) and solution acetate (19.8 g.) in a mixture of methanol (250 ml.) and water (250 ml.). After stirring for 35 minutes at 40° to 45° C., the reaction mixture was cooled with ice and adjusted to pH 6.3 with a saturated aqueous solution of sodium bicarbonate. After stirring for 30 minutes at the same temperature, precipitates were collected by filtration, washed with water (200 ml.) and then with diisopropyl ether (100 ml.), and dried to give colorless crystals of ethyl 2-methoxyimino-2-(2-amino-1,3-thiazol-4-yl)acetate (syn isomer) (37.8 g.), mp 161° to 162° C.
Name
Ethyl 2-methoxyimino-4-chloroacetoacetate
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step Two
Quantity
19.8 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate
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Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate
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Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate
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Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate
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Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate
Reactant of Route 6
Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate

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